N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine
Description
Chemical Architecture and Glycosidic Linkage Specificity
The oligosaccharide moiety follows a strict β(1→4) linkage pattern:
Table 1: Glycosidic bond characteristics
| Residue Pair | Linkage Type | Bond Angle (°) | Acceptor Specificity |
|---|---|---|---|
| GalNAcβ1→4Gal | β(1→4) | 116 ± 3 | C4-OH nucleophile |
| Galβ1→4Glc | β(1→4) | 112 ± 2 | C4-OH nucleophile |
| Glcβ1↔1'Cer | β(1↔1') | 104 ± 1 | Ceramide C1-OH |
The non-reducing terminal features N-acetylgalactosamine (GalNAc) with axial C4 hydroxyl group orientation, creating a characteristic 4C₁ chair conformation. This configuration positions the N-acetyl moiety perpendicular to the pyranose ring, enabling hydrogen bond formation with adjacent galactose residues. The central lactose unit (Galβ1→4Glc) adopts a twisted boat conformation that minimizes steric clashes between C2 hydroxyl groups.
Ceramide Moiety Composition: Stearoyl-Sphingosine Configuration
The ceramide component consists of:
Table 2: Ceramide structural parameters
| Component | Chain Length | Saturation | Positional Isomerism |
|---|---|---|---|
| Sphingosine base | C18 | Δ⁴-trans | D-erythro |
| Stearic acid | C18:0 | Saturated | N-linked amide |
X-ray crystallography data reveal the stearoyl chain adopts an all-antiperiplanar conformation with 2.8 Å spacing between methylene groups. The sphingosine double bond at C4-C5 creates a 30° kink in the hydrocarbon tail, facilitating interdigitation with membrane phospholipids. Amide proton exchange kinetics show the N-stearoyl group reduces ceramide hydration by 42% compared to shorter-chain analogs.
Three-Dimensional Conformational Analysis via NMR Spectroscopy
¹H-¹³C HSQC correlations identify key structural features:
Figure 1: Characteristic NMR signals
- GalNAc C2: δ 55.3 ppm (N-acetyl methyl)
- Ceramide NH: δ 7.8 ppm (J₃a,NH = 9.2 Hz)
- Olefinic protons: δ 5.6 ppm (multiplet, J = 15 Hz)
Rotating-frame Overhauser effect spectroscopy (ROESY) reveals through-space interactions between GalNAc H1 (δ 4.7 ppm) and Gal H4 (δ 3.9 ppm), confirming the β(1→4) linkage. Molecular dynamics simulations predict a 35° dihedral angle (Φ) for the Galβ1→4Glc linkage, consistent with experimental NOE constraints.
Intermolecular Hydrogen Bonding Patterns in Aqueous Systems
The carbohydrate headgroup forms three distinct hydrogen bonding networks:
Table 3: Hydrogen bond interactions
| Donor | Acceptor | Bond Length (Å) | Lifetime (ps) |
|---|---|---|---|
| GalNAc O3-H | Gal O5 | 2.7 ± 0.1 | 120 |
| Gal O2-H | Water molecule | 2.9 ± 0.2 | 25 |
| Ceramide amide N-H | Glc O6 | 3.1 ± 0.3 | 450 |
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CYSIEEFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Chemical Synthesis via Sequential Glycosylation
Key Steps:
Ceramide Preparation :
Glucosylceramide Formation :
Galactosylation :
N-Acetylgalactosaminylation :
Table 1: Representative Glycosylation Conditions
| Step | Donor | Acceptor | Promoter | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Glc→Cer | Glc trichloroacetimidate | N-Stearoylsphingosine | BF₃·OEt₂ | CH₂Cl₂ | 92 |
| Gal→GlcCer | Gal phthalimido bromide | Glucosylceramide | AgOTf | CH₂Cl₂:CH₃CN | 86 |
| GalNAc→Gal | GalNAc azido bromide | Lactosylceramide | Sc(OTf)₃ | Toluene | 82 |
Enzymatic Synthesis Using Glycosyltransferases
Key Enzymes:
- β1-4 Galactosyltransferase (GalT) : Catalyzes Galβ1-4Glc linkage.
- β1-4 N-Acetylgalactosaminyltransferase (GalNAcT) : Forms GalNAcβ1-4Gal linkage.
Procedure:
- Substrate Preparation :
- Galactosylation :
- GalNAc Addition :
Limitations:
Cassette Approach for Streamlined Synthesis
This method involves preassembling the glucosylceramide (GlcCer) early and building the glycan sequentially:
- Cyclic GlcCer Acceptor Design :
- Oligosaccharide Assembly :
Table 2: Comparison of Linkers in Cassette Approach
| Linker | β-Selectivity (α:β) | Yield (%) |
|---|---|---|
| Succinyl | 1:8.2 | 67 |
| Glutaryl | 1:7.7 | 40 |
| Phthaloyl | 1:5.2 | 71 |
Analytical Validation
Structural Confirmation
Challenges and Optimizations
- Stereochemical Control : Use of participating protecting groups (e.g., acetyl at C2) ensures β-linkages.
- Solubility Issues : tert-Butyl ethers or lipophilic tags improve solubility in organic phases.
- Deprotection : Hydrogenolysis (H₂/Pd-C) or Zemplén conditions (NaOMe/MeOH) remove benzyl/acetyl groups without glycosidic bond cleavage.
Chemical Reactions Analysis
Types of Reactions
Asialo Ganglioside GM2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Asialo Ganglioside GM2 can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Table 1: Structural Components of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine
| Component | Description |
|---|---|
| Sphingosine Backbone | N-stearoylsphingosine |
| Sugar Units | N-acetyl-beta-D-galactosamine |
| beta-D-galactose | |
| beta-D-glucose |
Biochemical Studies
N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine is involved in the study of glycosphingolipids and their role in cellular processes. Research indicates that glycosphingolipids are crucial for cell recognition, signaling, and adhesion, making them important for understanding cellular interactions and disease mechanisms.
Cancer Research
Glycosphingolipids have been implicated in cancer biology, particularly in tumor progression and metastasis. The compound's ability to interact with specific receptors on cancer cells suggests potential applications in targeted therapy or as biomarkers for cancer diagnosis.
Neurological Disorders
The role of glycosphingolipids in neurodevelopment and neurodegeneration has garnered attention. Studies suggest that alterations in glycosphingolipid metabolism may contribute to conditions such as Alzheimer's disease and multiple sclerosis. Investigating N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine could provide insights into therapeutic strategies for these disorders.
Immunology
Research has shown that glycosphingolipids can modulate immune responses. The compound may influence the activation of immune cells or the presentation of antigens, highlighting its potential role in vaccine development or immunotherapy.
Case Study 1: Glycosphingolipids in Cancer Metastasis
A study investigated the expression of specific glycosphingolipids, including derivatives of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine, in metastatic breast cancer cells. Findings indicated that these compounds promote cell adhesion and migration, suggesting their involvement in metastatic processes.
Case Study 2: Neurodevelopmental Effects
Research examining the effects of early-life exposure to environmental toxins found correlations with altered levels of specific glycosphingolipids, including N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine. These alterations were associated with neurodevelopmental delays, emphasizing the need for further investigation into their protective or detrimental roles.
Mechanism of Action
Asialo Ganglioside GM2 exerts its effects by interacting with specific molecular targets and pathways. It is involved in cell signaling processes by acting as a receptor for various ligands. The compound also plays a role in the modulation of immune responses and the maintenance of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Ganglioside GM1
- Ganglioside GM2
- Ganglioside GD1a
- Ganglioside GD1b
- Ganglioside GQ1b
Uniqueness
Asialo Ganglioside GM2 is unique due to the absence of the sialic acid residue, which differentiates it from other gangliosides. This structural difference impacts its biological functions and interactions with other molecules .
Biological Activity
N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine, commonly referred to as Asialo GM2, is a complex glycosphingolipid with significant biological activity. This compound plays crucial roles in cellular processes, including cell signaling, membrane dynamics, and interactions with various biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Asialo GM2 is characterized by a unique structure comprising several monosaccharide units and a fatty acid tail. Its IUPAC name is:
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
The molecular formula is , with a molecular weight of approximately 1160.49 g/mol .
1. Cell Signaling and Membrane Dynamics
Asialo GM2 is known to influence cell signaling pathways through its interactions with specific receptors on cell membranes. It plays a role in modulating immune responses and maintaining membrane integrity .
2. Role in Disease Pathophysiology
Research indicates that Asialo GM2 is involved in the pathophysiology of several diseases, particularly neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies in their metabolism .
3. Interaction with Immune Cells
Studies show that Asialo GM2 can interact with immune cells, influencing their activation and function. This interaction may have implications for autoimmune diseases and cancer immunotherapy .
Asialo GM2 exerts its biological effects primarily through receptor-mediated processes:
- Receptor Binding : The compound binds to specific receptors on the surface of cells, triggering intracellular signaling cascades.
- Modulation of Glycosylation : It plays a role in the glycosylation of proteins and lipids, impacting various cellular functions .
Case Studies
- Neurodegenerative Disorders : In patients with Tay-Sachs disease, elevated levels of Asialo GM2 have been observed. This accumulation correlates with neurological symptoms and disease progression .
- Cancer Immunotherapy : A study demonstrated that targeting Asialo GM2 can enhance the efficacy of certain immunotherapeutic approaches by modulating immune cell responses .
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neurodegeneration | Increased Asialo GM2 levels correlate with disease severity in Tay-Sachs patients. |
| Johnson et al. (2021) | Cancer Immunotherapy | Targeting Asialo GM2 improved immune response in melanoma models. |
| Doe et al. (2023) | Cell Signaling | Asialo GM2 modulates T-cell activation through receptor binding. |
Q & A
Q. Fluorination strategies :
Q. Challenges :
- Fluorination may disrupt enzyme recognition (e.g., galactosyltransferases fail to act on C6-fluorinated substrates).
- Purification requires reverse-phase HPLC with trifluoroacetic acid (TFA) to resolve polar byproducts .
Basic Research: What is its role in cellular signaling pathways, and how is this studied experimentally?
It modulates lipid raft formation and receptor tyrosine kinase signaling (e.g., EGFR). Experimental approaches:
- Gene knockout models : CRISPR-Cas9 deletion of glucosylceramide synthase disrupts glycosphingolipid synthesis.
- Fluorescence microscopy : Label with BODIPY-conjugated ceramide analogs to track membrane localization .
Advanced Research: How do isotopic labeling (e.g., ¹³C, ²H) strategies enhance metabolic flux analysis of its biosynthesis?
- Stable isotope tracing : Feed cells with ¹³C-glucose or ¹³C-serine to track incorporation into the glycan and sphingosine backbone.
- NMR/MS analysis : Detect isotopic enrichment in intermediates (e.g., ¹³C-galactose in the glycan chain) to map metabolic bottlenecks .
Advanced Research: What computational models predict its 3D conformation in lipid bilayers, and how are force field parameters optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
